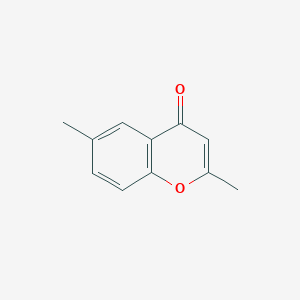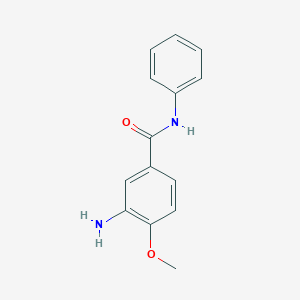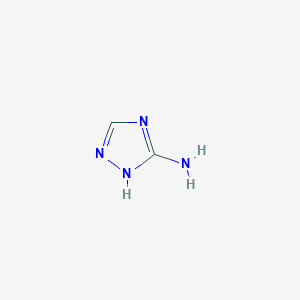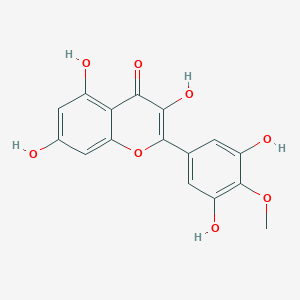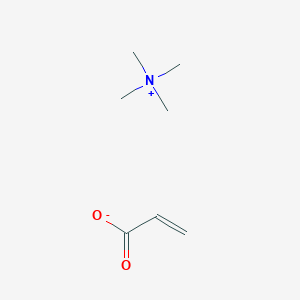
Methanaminium, N,N,N-trimethyl-, 2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanaminium, N,N,N-trimethyl-, 2-propenoate, also known as betaine aldehyde dehydrogenase 2 (ALDH2) activator, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mecanismo De Acción
Methanaminium, N,N,N-trimethyl-, 2-propenoate activates ALDH2 by binding to a specific site on the enzyme. This binding increases the activity of ALDH2, which in turn increases the clearance of toxic aldehydes from the body. By reducing the accumulation of toxic aldehydes, Methanaminium, N,N,N-trimethyl-, 2-propenoate can protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
Methanaminium, N,N,N-trimethyl-, 2-propenoate has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress, inflammation, and cell death. Additionally, Methanaminium, N,N,N-trimethyl-, 2-propenoate has been shown to improve mitochondrial function, which is critical for cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methanaminium, N,N,N-trimethyl-, 2-propenoate is its ability to activate ALDH2, which is a key enzyme involved in cellular detoxification. This makes it a valuable tool for studying the role of ALDH2 in various biological processes. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methanaminium, N,N,N-trimethyl-, 2-propenoate. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cardiovascular diseases. Additionally, further research is needed to better understand the mechanism of action of Methanaminium, N,N,N-trimethyl-, 2-propenoate and its effects on cellular function. Finally, the potential toxicity of this compound at high concentrations should be further investigated to ensure its safe use in scientific research.
Métodos De Síntesis
The synthesis of Methanaminium, N,N,N-trimethyl-, 2-propenoate can be achieved through a two-step process. In the first step, Methanaminium, N,N,N-trimethyl-, 2-propenoate is oxidized to Methanaminium, N,N,N-trimethyl-, 2-propenoate aldehyde using a suitable oxidizing agent. In the second step, Methanaminium, N,N,N-trimethyl-, 2-propenoate aldehyde is reacted with acrylate in the presence of a base to form Methanaminium, N,N,N-trimethyl-, 2-propenoate.
Aplicaciones Científicas De Investigación
Methanaminium, N,N,N-trimethyl-, 2-propenoate has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of this compound is in the treatment of cardiovascular diseases. Research has shown that Methanaminium, N,N,N-trimethyl-, 2-propenoate can activate ALDH2, which plays a crucial role in protecting the heart from oxidative stress and damage.
Propiedades
Número CAS |
16431-85-9 |
|---|---|
Nombre del producto |
Methanaminium, N,N,N-trimethyl-, 2-propenoate |
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
prop-2-enoate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C3H4O2/c1-5(2,3)4;1-2-3(4)5/h1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |
Clave InChI |
UBUNGTDUKIRAGR-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C.C=CC(=O)[O-] |
SMILES canónico |
C[N+](C)(C)C.C=CC(=O)[O-] |
Otros números CAS |
16431-85-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



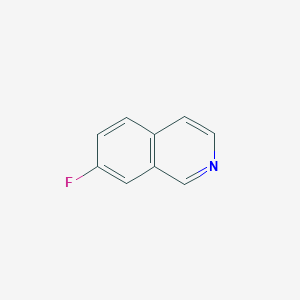
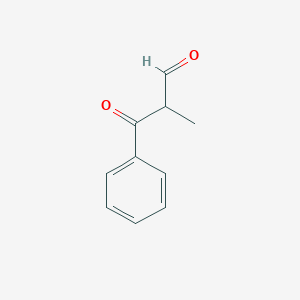
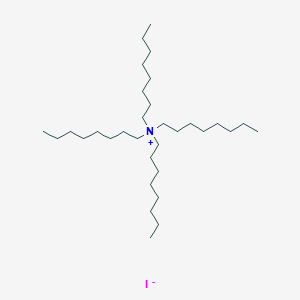
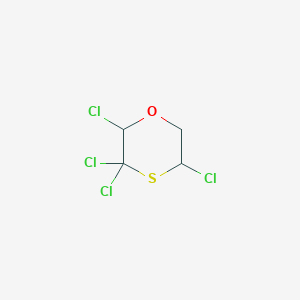
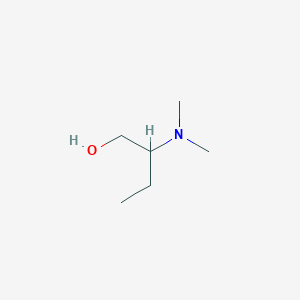
![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
